![molecular formula C26H30O3 B12565205 2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) CAS No. 184682-83-5](/img/structure/B12565205.png)
2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a methoxyphenyl group linked to two trimethylphenol units, making it a subject of interest in synthetic organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) typically involves the condensation of 4-methoxybenzaldehyde with 3,5,6-trimethylphenol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenol units .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
科学研究应用
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
作用机制
The mechanism by which 2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity. Pathways involved may include oxidative stress response and signal transduction .
相似化合物的比较
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties and use in polymer stabilization.
2,2’-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Used as an ultraviolet absorber in various applications.
2,2’-[(4-Bromophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): Studied for its crystal structure and intermolecular interactions.
Uniqueness
2,2’-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
184682-83-5 |
|---|---|
分子式 |
C26H30O3 |
分子量 |
390.5 g/mol |
IUPAC 名称 |
2-[(2-hydroxy-3,4,6-trimethylphenyl)-(4-methoxyphenyl)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C26H30O3/c1-14-12-16(3)22(25(27)18(14)5)24(20-8-10-21(29-7)11-9-20)23-17(4)13-15(2)19(6)26(23)28/h8-13,24,27-28H,1-7H3 |
InChI 键 |
YHFKUVFXWRWKRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)O)C(C2=CC=C(C=C2)OC)C3=C(C=C(C(=C3O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


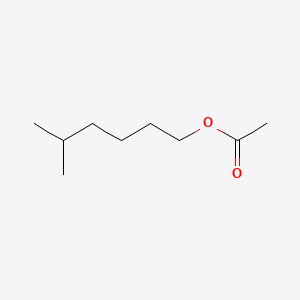
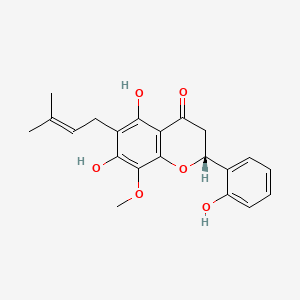
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
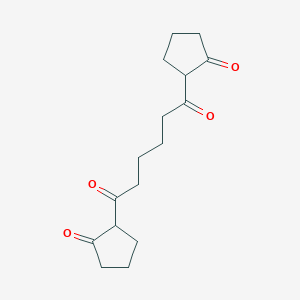
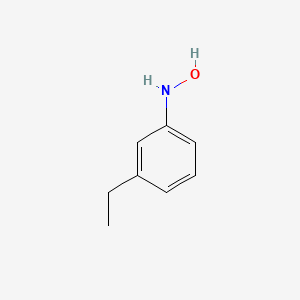
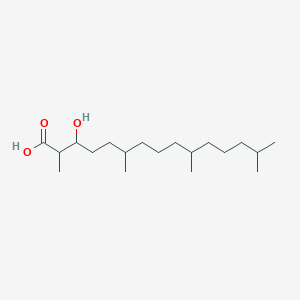
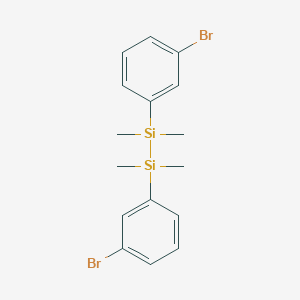

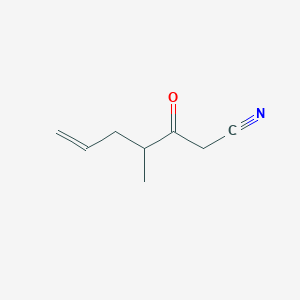
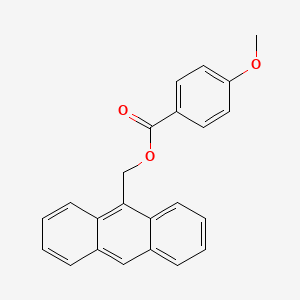
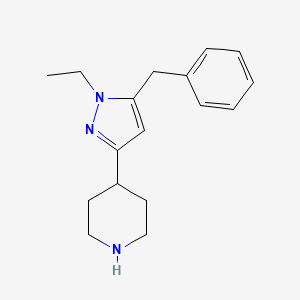

![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
